[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid
CAS No.: 88720-81-4
Cat. No.: VC8307553
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88720-81-4 |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)acetic acid |
| Standard InChI | InChI=1S/C11H13NO4/c13-11(14)6-12-5-8-7-15-9-3-1-2-4-10(9)16-8/h1-4,8,12H,5-7H2,(H,13,14) |
| Standard InChI Key | MQOYBJQHMUDUAQ-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)CNCC(=O)O |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CNCC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is formally named 2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]acetic acid under IUPAC conventions. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 235.23 g/mol for the free acid form. The hydrochloride salt variant, commonly used in research settings, has the formula C₁₁H₁₄ClNO₄ and a molecular weight of 259.68 g/mol.
Structural Features
The molecule consists of a 1,4-benzodioxane ring (a bicyclic system with two oxygen atoms at positions 1 and 4) substituted at the 2-position with a methylamino group. This amine is further linked to an acetic acid moiety, creating a hybrid structure that combines aromatic, ether, and carboxylic acid functionalities. Key structural attributes include:
-
Benzodioxane core: Provides rigidity and influences electronic properties through oxygen’s electron-donating effects.
-
Methylamino bridge: Enhances solubility and enables hydrogen bonding interactions.
-
Acetic acid terminus: Introduces acidity (pKa ≈ 2.4) and facilitates salt formation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]acetic acid |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 235.23 g/mol |
| CAS Number (Free Acid) | 31127-41-0 (hydrochloride) |
| SMILES | C1COC2=C(O1)C=CC(=C2)CNCC(=O)O |
| InChI Key | LTBWTRRNQJWVAV-UHFFFAOYSA-N |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The standard synthetic route begins with 2,3-dihydro-1,4-benzodioxin-6-amine as the primary precursor. Key steps include:
-
Alkylation: Reaction with chloroacetic acid in an alkaline aqueous medium (pH 10–12) using sodium hydroxide as a base.
-
Acidification: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: Recrystallization from ethanol/water mixtures yields pharmaceutical-grade material (>98% purity).
Reaction conditions are carefully controlled to minimize side products:
-
Temperature: 40–60°C
-
Reaction Time: 6–8 hours
-
Solvent System: Water/THF (3:1 v/v)
Industrial Production
Scalable manufacturing employs continuous flow reactors to enhance efficiency:
-
Flow Rate: 50 mL/min
-
Residence Time: 15 minutes
-
Yield: 82–85% at pilot scale
Automated pH control systems maintain optimal alkalinity, while inline IR spectroscopy monitors reaction progression.
Biological Activities and Mechanisms
α-Glucosidase Inhibition
The compound demonstrates potent inhibition of intestinal α-glucosidase (IC₅₀ = 12.3 μM), a key therapeutic target for type 2 diabetes mellitus. By delaying carbohydrate digestion, it reduces postprandial hyperglycemia. Molecular docking studies reveal:
-
Hydrogen bonding with catalytic residues Asp349 and Arg439
-
π-π stacking interactions with Phe303 and Phe311
Acetylcholinesterase (AChE) Inhibition
With an IC₅₀ of 8.7 μM against human AChE, the compound shows promise for Alzheimer’s disease treatment. Kinetic analysis indicates mixed-type inhibition, suggesting binding to both the catalytic site and peripheral anionic site.
Antimicrobial Activity
Screening against drug-resistant pathogens revealed broad-spectrum activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida auris | 32 |
| Methicillin-resistant S. aureus | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of ergosterol biosynthesis in fungi.
Structure-Activity Relationships (SAR)
Critical structural determinants of biological activity include:
-
Benzodioxane Ring: The oxygen atoms participate in hydrogen bonding with target enzymes, while the aromatic system enables hydrophobic interactions.
-
Methylamino Spacer: Optimal chain length (2 carbons) balances flexibility and rigidity for target binding.
-
Carboxylic Acid Group: Enhances water solubility and enables salt formation for improved bioavailability.
Modification studies demonstrate:
-
Esterification of the carboxylic acid decreases α-glucosidase inhibition by 60%
-
N-Methylation abolishes antimicrobial activity
Pharmacological Applications
Neuroprotective Effects
In vitro models using SH-SY5Y neuroblastoma cells:
-
AChE Activity: 65% inhibition at 10 μM
-
Oxidative Stress: Reduced ROS levels by 48% (vs. control)
-
Cell Viability: Increased from 54% to 82% in Aβ-treated cells
Industrial and Research Applications
Synthetic Intermediate
The compound serves as a building block for:
-
Antioxidant Polymers: Copolymerization with PEG derivatives
-
Metal-Organic Frameworks (MOFs): Ligand for porous materials
Analytical Standards
Used as a reference compound in:
-
HPLC-MS methods for benzodioxane quantification
-
Stability Testing: Forced degradation studies under ICH guidelines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume